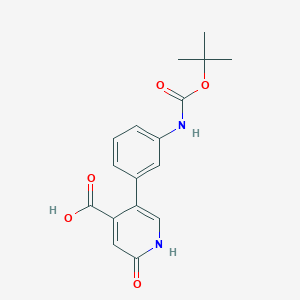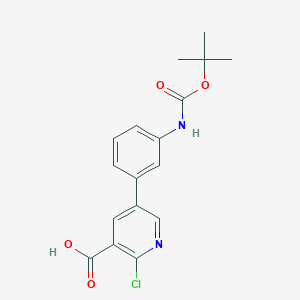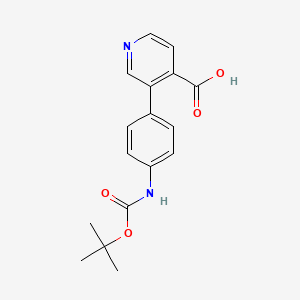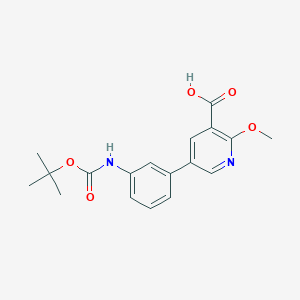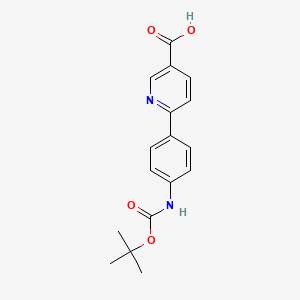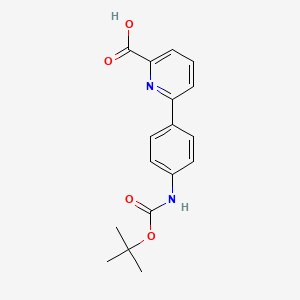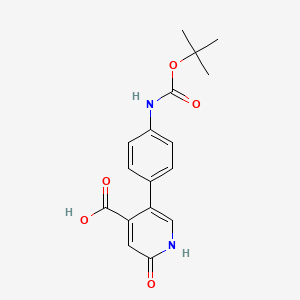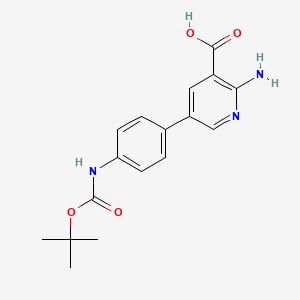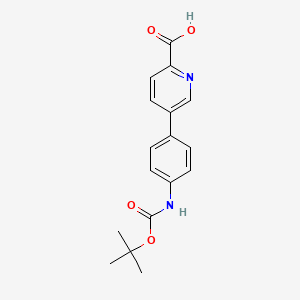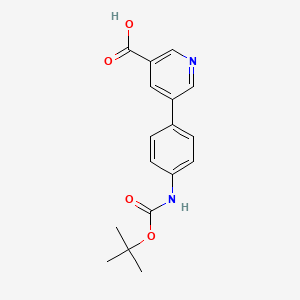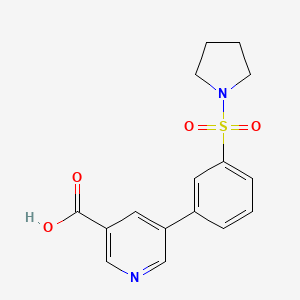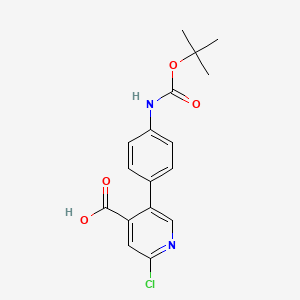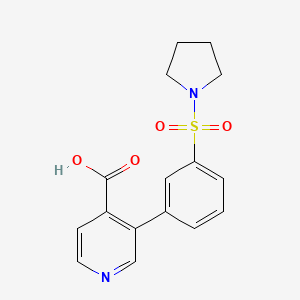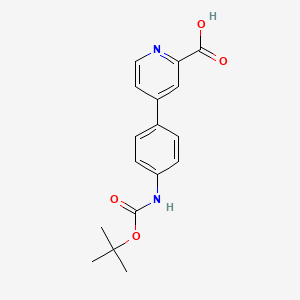
4-(4-BOC-Aminophenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BOC-Aminophenyl)picolinic acid: is a chemical compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step forms 4-(BOC-amino)phenyl.
Coupling with Picolinic Acid: The protected 4-(BOC-amino)phenyl is then coupled with picolinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
4-(4-BOC-Aminophenyl)picolinic acid can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Coupling: DCC and DMAP for amide formation.
Major Products:
Deprotection: 4-Aminophenylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Amides or esters of this compound.
科学的研究の応用
Chemistry:
4-(4-BOC-Aminophenyl)picolinic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their pharmacological properties.
Industry:
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-BOC-Aminophenyl)picolinic acid depends on its specific application. For instance, if used as a drug intermediate, its mechanism would be related to the final active compound. Generally, the picolinic acid moiety can interact with metal ions, potentially affecting biological pathways involving metal ion transport and homeostasis.
類似化合物との比較
- 4-Aminophenylboronic acid pinacol ester
- 4-(N-Boc-amino)methylphenylboronic acid pinacol ester
- 3-(4-BOC-Aminophenyl)picolinic acid
Comparison:
4-(4-BOC-Aminophenyl)picolinic acid is unique due to the presence of both the picolinic acid and the BOC-protected amino group. This combination allows for specific reactivity and applications that may not be possible with other similar compounds. For example, the BOC group provides a temporary protection for the amino group, enabling selective reactions at other sites of the molecule.
特性
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-11(5-7-13)12-8-9-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQPBLBUNUJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
